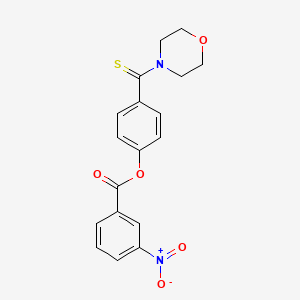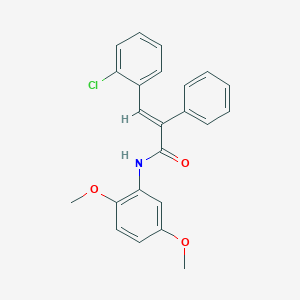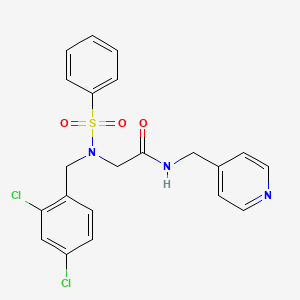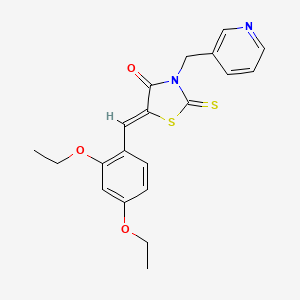![molecular formula C24H21BrN2O3 B3663828 2-(4-Bromophenyl)-3-[2-(2-methoxy-4-methylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B3663828.png)
2-(4-Bromophenyl)-3-[2-(2-methoxy-4-methylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one
描述
2-(4-Bromophenyl)-3-[2-(2-methoxy-4-methylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-[2-(2-methoxy-4-methylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-bromoaniline with 2-(2-methoxy-4-methylphenoxy)acetyl chloride to form an intermediate, which is then cyclized to yield the final quinazolinone product. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-(4-Bromophenyl)-3-[2-(2-methoxy-4-methylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups at the bromine position .
科学研究应用
2-(4-Bromophenyl)-3-[2-(2-methoxy-4-methylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.
作用机制
The mechanism of action of 2-(4-Bromophenyl)-3-[2-(2-methoxy-4-methylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of key cellular pathways involved in disease progression .
相似化合物的比较
Similar Compounds
N-(4-Bromophenyl)-2-(4-methylphenoxy)acetamide: This compound shares structural similarities but lacks the quinazolinone core.
(2-Methoxy-4-methylphenoxy)acetic acid: Another related compound, differing mainly in the functional groups attached to the aromatic rings.
Uniqueness
What sets 2-(4-Bromophenyl)-3-[2-(2-methoxy-4-methylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one apart is its unique combination of functional groups and the quinazolinone core, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
2-(4-bromophenyl)-3-[2-(2-methoxy-4-methylphenoxy)ethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O3/c1-16-7-12-21(22(15-16)29-2)30-14-13-27-23(17-8-10-18(25)11-9-17)26-20-6-4-3-5-19(20)24(27)28/h3-12,15H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRDMSFDSGBTMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-(2-chloro-6-fluorobenzyl)-N-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3663755.png)

![1-(3-chloro-4-methylphenyl)-5-{[5-(diethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3663766.png)
![(4-{(E)-[1-(4-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B3663775.png)


![N-[3-chloro-4-(piperidin-1-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3663792.png)

![(5E)-3-[(4-bromophenyl)methyl]-5-[(5-phenylfuran-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B3663807.png)
![2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-methylacetamide](/img/structure/B3663819.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide](/img/structure/B3663824.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B3663836.png)
![2-[(5Z)-5-(4-ethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3663838.png)
